molecular formula C18H24O B14189966 Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- CAS No. 918299-12-4

Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl-

Katalognummer: B14189966
CAS-Nummer: 918299-12-4
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: JWGGHEHZWBXJJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- is an organic compound belonging to the class of cyclobutanones It is characterized by a four-membered cyclic ketone structure with a 2-ethenylphenyl and a hexyl group attached to the third carbon of the cyclobutanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-hexyl-3-(2-ethenylphenyl)propanal with a suitable cyclizing agent can yield the desired cyclobutanone derivative. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cyclobutanol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethenylphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutanone derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include binding to active sites or altering the conformation of target molecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclobutanone, 3-(2-ethenylphenyl)-3-phenyl-
  • Cyclobutanone, 3-(2-ethenylphenyl)-3-methyl-
  • Cyclobutanone, 3-(2-ethenylphenyl)-3-butyl-

Uniqueness

Cyclobutanone, 3-(2-ethenylphenyl)-3-hexyl- is unique due to the presence of both a 2-ethenylphenyl group and a hexyl group on the cyclobutanone ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features may also influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Eigenschaften

CAS-Nummer

918299-12-4

Molekularformel

C18H24O

Molekulargewicht

256.4 g/mol

IUPAC-Name

3-(2-ethenylphenyl)-3-hexylcyclobutan-1-one

InChI

InChI=1S/C18H24O/c1-3-5-6-9-12-18(13-16(19)14-18)17-11-8-7-10-15(17)4-2/h4,7-8,10-11H,2-3,5-6,9,12-14H2,1H3

InChI-Schlüssel

JWGGHEHZWBXJJR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1(CC(=O)C1)C2=CC=CC=C2C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.